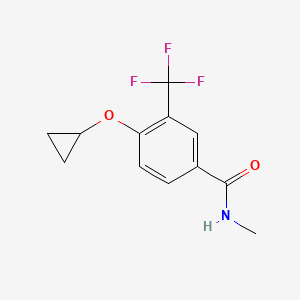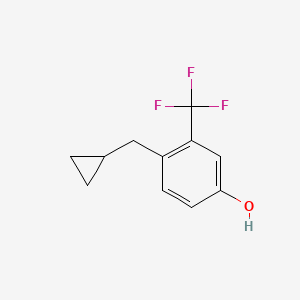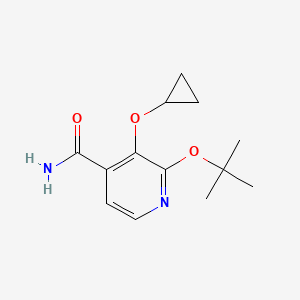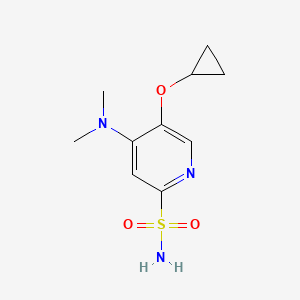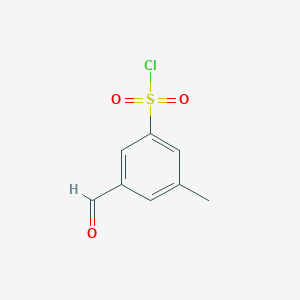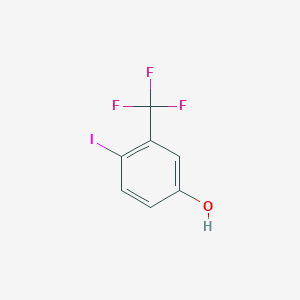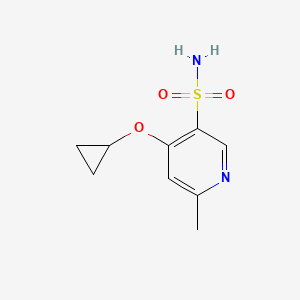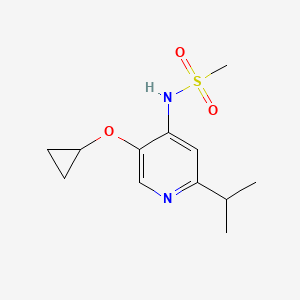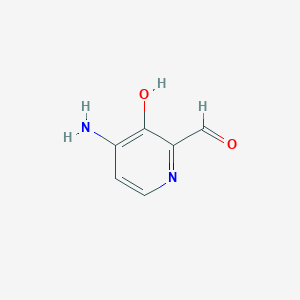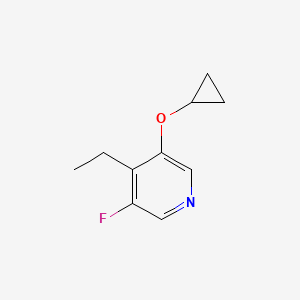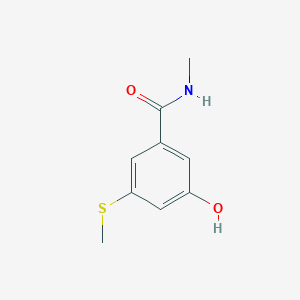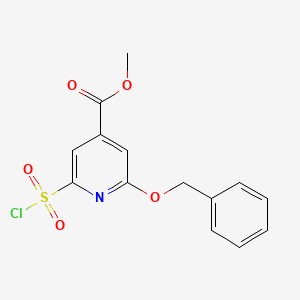
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a methyl ester group attached to an isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate typically involves multiple steps:
Starting Material: The synthesis begins with isonicotinic acid, which undergoes esterification to form methyl isonicotinate.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a suitable base.
Chlorosulfonyl Group Introduction: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its role in drug discovery and development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate involves its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of diverse products. The benzyloxy group can also influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action are primarily related to its chemical reactivity and potential interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzyloxy group.
Methyl 2-(benzyloxy)isonicotinate: Similar but lacks the chlorosulfonyl group.
Methyl 6-(chlorosulfonyl)isonicotinate: Similar but lacks the benzyloxy group.
Uniqueness: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H12ClNO5S |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-6-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)11-7-12(16-13(8-11)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
KVQFOMOKTLCLHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


